molecular formula C10H13BN2O2 B3150742 (3-Isopropyl-1H-indazol-4-yl)boronic acid CAS No. 693285-69-7

(3-Isopropyl-1H-indazol-4-yl)boronic acid

Cat. No.: B3150742
CAS No.: 693285-69-7
M. Wt: 204.04 g/mol
InChI Key: ZRUNTVHPJQXDTG-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C10H13BN2O2 and a molecular weight of 204.04 g/mol.

Mechanism of Action

Target of Action

Compounds containing the indazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Boronic acids are generally known for their role in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst in a process known as transmetalation .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which boronic acids like this compound play a crucial role, is a key step in the synthesis of many biologically active compounds .

Pharmacokinetics

Factors such as lipophilicity, water solubility, and stability under physiological conditions can all impact a compound’s pharmacokinetic profile .

Result of Action

Compounds containing the indazole moiety have been reported to exhibit a broad range of biological activities .

Action Environment

The action, efficacy, and stability of (3-Isopropyl-1H-indazol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by storage recommendations for similar compounds . Additionally, the compound’s efficacy can be influenced by factors such as pH, the presence of other substances, and specific conditions within the biological environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropyl-1H-indazol-4-yl)boronic acid typically involves the reaction of an appropriate indazole derivative with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out under mild conditions, with a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Isopropyl-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.

    Reduction: Reduction reactions can convert boronic acids to alkanes or other reduced forms.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or phenols.

    Reduction: Formation of alkanes or other reduced products.

Scientific Research Applications

(3-Isopropyl-1H-indazol-4-yl)boronic acid has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

    (1H-Indazol-4-yl)boronic acid: Another boronic acid derivative with similar applications in Suzuki-Miyaura coupling.

    (1H-Indazole-5-boronic acid): Used in the synthesis of kinase inhibitors and other biologically active molecules.

Uniqueness: (3-Isopropyl-1H-indazol-4-yl)boronic acid is unique due to its specific structural features, such as the isopropyl group at the 3-position of the indazole ring. This structural variation can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

(3-propan-2-yl-2H-indazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O2/c1-6(2)10-9-7(11(14)15)4-3-5-8(9)12-13-10/h3-6,14-15H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUNTVHPJQXDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NNC(=C12)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Isopropyl-1H-indazol-4-yl)boronic acid
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Reactant of Route 6
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